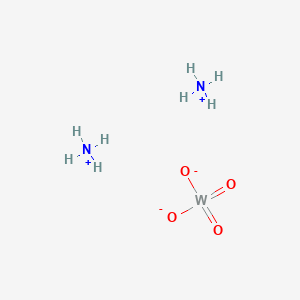

Ammoniumwolframat(VI)

Übersicht

Beschreibung

Ammonium tungstate(VI) is a chemical compound with the formula (NH₄)₂WO₄. It is a white crystalline solid that is highly soluble in water. This compound is a significant source of tungsten, which is widely used in various industrial applications due to its unique properties such as high melting point, density, and hardness. Ammonium tungstate(VI) is commonly used in the preparation of other tungsten compounds and materials.

Wissenschaftliche Forschungsanwendungen

Ammonium tungstate(VI) has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various tungsten compounds and materials, including catalysts and tungsten-based alloys.

Biology: It is used in biological studies to investigate the role of tungsten in enzymatic reactions and metabolic pathways.

Industry: It is used in the production of tungsten carbide, which is a critical material for cutting tools, abrasives, and wear-resistant coatings.

Wirkmechanismus

- Role : It displaces molybdenum in these enzymes, leading to inhibition of their activities. Notably affected enzymes include xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .

- Resulting Changes : Displacement of molybdenum disrupts enzyme function, affecting metabolic pathways such as sulfur and xanthine metabolism .

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

Ammonium tungstate(VI) plays a role in the preparation of tungsten-based materials for X-ray phosphors and its application in the study of luminescent materials .

Molecular Mechanism

It is known that it can serve as a source of tungsten for synthesizing other tungsten compounds

Temporal Effects in Laboratory Settings

The thermal behavior of Ammonium tungstate(VI) reveals a quick dehydration, with various hydrous phases being formed at different temperatures . Upon further heating, the material decomposes with stepwise formation of different phases, before orthorhombic WO3 forms above 400°C .

Metabolic Pathways

Ammonium tungstate(VI) is involved in the formation and decomposition of the paratungstate and metatungstate anions, which are more complex isopolyoxotungstate(VI) anions . The stability of each of these anions is determined by the pH value of the solution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium tungstate(VI) can be synthesized through the reaction of tungsten trioxide (WO₃) with ammonium hydroxide (NH₄OH). The reaction typically occurs in an aqueous medium and involves the dissolution of tungsten trioxide in ammonium hydroxide solution, followed by crystallization of ammonium tungstate(VI) from the solution.

Industrial Production Methods: In industrial settings, ammonium tungstate(VI) is often produced by the extraction of tungsten from its ores, such as scheelite (CaWO₄) or wolframite ((Fe,Mn)WO₄). The ore is first converted to tungsten trioxide through a series of chemical reactions, including roasting and leaching. The tungsten trioxide is then dissolved in ammonium hydroxide to form ammonium tungstate(VI), which is subsequently crystallized and purified.

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium tungstate(VI) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state tungsten compounds.

Reduction: It can be reduced to form lower oxidation state tungsten compounds or elemental tungsten.

Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H₂) or carbon monoxide (CO) can be used as reducing agents.

Substitution: Various metal salts can be used to replace ammonium ions.

Major Products:

Oxidation: Tungsten(VI) oxide (WO₃) or other higher oxidation state tungsten compounds.

Reduction: Tungsten metal (W) or lower oxidation state tungsten compounds.

Substitution: Metal tungstates, such as sodium tungstate (Na₂WO₄) or potassium tungstate (K₂WO₄).

Vergleich Mit ähnlichen Verbindungen

Ammonium tungstate(VI) can be compared with other similar compounds, such as:

Ammonium molybdate(VI) ((NH₄)₂MoO₄): Similar to ammonium tungstate(VI), it is used as a precursor for the synthesis of molybdenum compounds and materials. molybdenum has different chemical properties and applications compared to tungsten.

Sodium tungstate (Na₂WO₄): It is another tungsten compound with similar applications, but it has different solubility and reactivity properties.

Potassium tungstate (K₂WO₄): Similar to sodium tungstate, it is used in various industrial applications but has different physical and chemical properties.

Ammonium tungstate(VI) is unique due to its high solubility in water and its ability to form stable complexes with various ligands, making it a versatile compound for a wide range of applications.

Eigenschaften

IUPAC Name |

diazanium;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.4O.W/h2*1H3;;;;;/q;;;;2*-1;/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYSFFFJIOTJEV-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891417 | |

| Record name | Ammonium tungstate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Soluble in water; [MSDSonline] | |

| Record name | Tungstate (W12(OH)2O4010-), ammonium (1:10) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium tungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11120-25-5, 12028-06-7 | |

| Record name | Ammonium tungstate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (W12(OH)2O4010-), ammonium (1:10) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium tungstate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

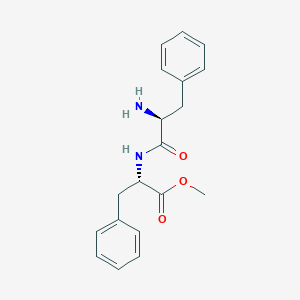

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.